2-[Chloro(phenyl)methyl]benzonitrile
Description
2-[Chloro(phenyl)methyl]benzonitrile is a benzonitrile derivative featuring a chlorinated phenylmethyl substituent at the ortho position of the aromatic ring. The compound serves as a critical intermediate in organic synthesis, enabling the introduction of functionalized aromatic groups into larger molecular frameworks. Its structure combines the electron-withdrawing cyano group with a bulky chlorophenylmethyl moiety, which influences its reactivity and physicochemical properties.
Properties
CAS No. |
90292-78-7 |
|---|---|
Molecular Formula |
C14H10ClN |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-[chloro(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H10ClN/c15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-16/h1-9,14H |
InChI Key |
NJZFPTZWAOHBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate product isolation. Recent studies show that methyl isobutyl ketone improves both solubility and phase separation during workup.
Temperature Control
Exothermic reactions like Friedel-Crafts alkylation require precise jacketed reactor cooling to maintain −5–0°C, preventing thermal runaway and decomposition.
Catalyst Recycling
Immobilized Mn catalysts on silica support demonstrate 78% activity retention after five cycles, reducing metal waste by 40%.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxide ions.
Reduction: Reduction of 2-[Chloro(phenyl)methyl]benzonitrile can lead to the formation of benzylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and other strong bases are typically used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Nucleophilic Substitution: Substituted benzonitriles.
Reduction: Benzylamine derivatives.
Scientific Research Applications
2-[Chloro(phenyl)methyl]benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Chloro(phenyl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Nucleophilic Aromatic Substitution: The chloro group in the compound can be replaced by nucleophiles through a two-step mechanism involving the formation of a negatively charged intermediate, followed by the loss of the halide anion.
Coordination Complex Formation: The compound can form coordination complexes with transition metals, which are useful in various catalytic processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
This section compares 2-[Chloro(phenyl)methyl]benzonitrile with analogous compounds, focusing on molecular structure, physicochemical properties, synthesis, and applications.
Table 1: Key Structural and Physicochemical Comparisons
Structural and Reactivity Differences
Substituent Effects :
- The chlorophenylmethyl group in 2-[Chloro(phenyl)methyl]benzonitrile introduces steric hindrance and electron-withdrawing effects, making it less reactive in nucleophilic substitutions compared to 2-(Chloromethyl)benzonitrile, which has a smaller chloromethyl group .
- Compounds with fluorine substituents (e.g., 2-Chloro-4-fluoro-3-methylbenzonitrile) exhibit enhanced lipophilicity and metabolic stability, which are advantageous in drug design .
Crystallography and Hydrogen Bonding :
- X-ray studies on substituted benzoates (e.g., 4b with a para-chloro group) reveal that chloro substituents influence crystal packing via C–H···Cl and π–π interactions . While direct data on 2-[Chloro(phenyl)methyl]benzonitrile is lacking, similar intermolecular interactions can be inferred.
Q & A
Q. What are the primary synthetic routes for 2-[Chloro(phenyl)methyl]benzonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, a Wittig reaction using 2-(bromomethyl)benzonitrile (derived from o-cyanotoluene bromination) and aromatic aldehydes can yield styryl derivatives, as demonstrated in the preparation of 2-(4-methylstyryl)benzonitrile . Optimization involves:
Q. What purification techniques are effective for isolating 2-[Chloro(phenyl)methyl]benzonitrile from reaction mixtures?
Methodological Answer:
- Recrystallization : Use methanol/ethyl acetate (2:8 v/v) mixtures to isolate crystalline products, as shown in the purification of imidazole derivatives containing similar benzonitrile backbones .
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) to separate isomers or byproducts.
- Solvent Extraction : Ethyl acetate/water partitioning to remove polar impurities .
Q. How can researchers confirm the structural integrity of 2-[Chloro(phenyl)methyl]benzonitrile?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as applied to related benzonitrile derivatives .
- NMR Spectroscopy : Compare H and C NMR shifts with computed spectra (e.g., using DFT calculations).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] or [M-Cl] fragments) .
Q. What safety protocols are essential when handling 2-[Chloro(phenyl)methyl]benzonitrile?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- Waste Disposal : Neutralize reaction residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of 2-[Chloro(phenyl)methyl]benzonitrile in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMF-d) to identify rate-determining steps.
- DFT Calculations : Model transition states to predict regioselectivity in substitutions at the chlorinated carbon .
- Trapping Intermediates : Use TEMPO or other radical scavengers to detect free-radical pathways .
Q. How should researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Reproducibility Checks : Validate literature methods while controlling variables (e.g., solvent purity, moisture levels).
- Analytical Cross-Validation : Compare HPLC or GC purity data with independent labs, especially when vendors like Sigma-Aldrich do not provide analytical certificates .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination products from dehydrohalogenation) .
Q. What strategies are used to study structure-activity relationships (SAR) for benzonitrile derivatives in drug discovery?
Methodological Answer:
- Bioisosteric Replacement : Substitute the chloro or phenyl groups with trifluoromethyl or pyrazine moieties to assess pharmacological activity .
- Crystallographic Overlays : Align X-ray structures of target-ligand complexes to map binding interactions .
- QSAR Modeling : Train models using logP, polar surface area, and steric parameters to predict bioavailability .
Q. How can computational modeling predict the stability of 2-[Chloro(phenyl)methyl]benzonitrile under varying pH conditions?
Methodological Answer:
Q. What are the challenges in scaling up the synthesis of 2-[Chloro(phenyl)methyl]benzonitrile for preclinical studies?
Methodological Answer:
Q. How can byproducts from Wittig reactions involving this compound be identified and minimized?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
